molecular formula C8H14O2 B14692676 2-(2-Hydroxypropan-2-yl)cyclopentan-1-one

2-(2-Hydroxypropan-2-yl)cyclopentan-1-one

Cat. No.: B14692676
M. Wt: 142.20 g/mol
InChI Key: RHMLQPBOTZUBEC-UHFFFAOYSA-N
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Description

2-(2-Hydroxypropan-2-yl)cyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropan-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the acid-catalyzed dehydration of cyclopentanediols . Another method includes the elimination of α-bromo-cyclopentanone using lithium carbonate . These methods typically require specific reaction conditions, such as controlled temperatures and the presence of catalysts, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropan-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Hydroxypropan-2-yl)cyclopentan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Hydroxypropan-2-yl)cyclopentan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxypropan-2-yl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-8(2,10)6-4-3-5-7(6)9/h6,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMLQPBOTZUBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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